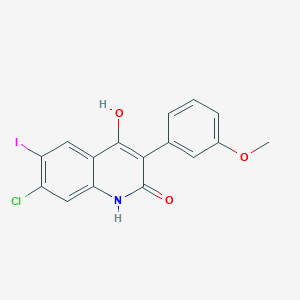
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and ethanamine with trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while ethanamine is a simple amine Trifluoroacetic acid is a strong organic acid commonly used in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the Staudinger [2+2]-cyclocondensation between acetoxyketene and the appropriate epoxyimines, followed by potassium carbonate-mediated acetate hydrolysis and intramolecular ring closure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
Major products formed from these reactions include various functionalized azetidines, amine derivatives, and substituted azetidine compounds.
科学的研究の応用
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a GABA-uptake inhibitor.
Industry: Utilized in the synthesis of industrially important intermediates for pharmaceuticals.
作用機序
The mechanism of action of 2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. For example, as a GABA-uptake inhibitor, it interacts with GABA transporters, preventing the reuptake of GABA and increasing its availability in the synaptic cleft . This leads to enhanced inhibitory neurotransmission.
類似化合物との比較
Similar Compounds
- 2-(Azetidin-3-yl)-2-methoxyacetic acid; trifluoroacetic acid
- 2-(Azetidin-3-yl)-2-methylpropanoic acid; trifluoroacetic acid
- 2-(Azetidin-3-yl)isothiazolidine 1,1-dioxide; trifluoroacetic acid
Uniqueness
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid is unique due to its combination of azetidine and ethanamine with trifluoroacetic acid, which imparts distinct chemical properties and potential biological activities. Its ability to act as a GABA-uptake inhibitor sets it apart from other similar compounds.
特性
分子式 |
C9H14F6N2O4 |
|---|---|
分子量 |
328.21 g/mol |
IUPAC名 |
2-(azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2.2C2HF3O2/c6-2-1-5-3-7-4-5;2*3-2(4,5)1(6)7/h5,7H,1-4,6H2;2*(H,6,7) |
InChIキー |
ZAWWYRGGMYEPOR-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester](/img/structure/B13901287.png)
![Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13901288.png)

![6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13901300.png)








![Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate](/img/structure/B13901352.png)
![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)
